3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Description
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring, and a benzoic acid methyl ester moiety
Properties
IUPAC Name |
methyl 3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-21-13(20)9-4-2-3-8(5-9)11-6-10(14(16,17)18)7-12(15)19-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSFTDBTWQCZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-trifluoromethyl-pyridine and benzoic acid methyl ester.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid.
Reduction: Formation of 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Applications
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester has diverse applications across several scientific domains:
Chemistry
- Building Block : It serves as a building block in the synthesis of more complex molecules, facilitating the development of new compounds with desired properties.
- Reagent : Utilized as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.
Biology
- Biological Activity : The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biomolecules can lead to modulation of biological pathways.
- Mechanism of Action : The trifluoromethyl and chlorinated groups enhance binding affinity to specific enzymes or receptors, potentially leading to inhibition or activation of biological targets.
Medicine
- Drug Discovery : Explored as a lead compound for therapeutic applications, particularly in oncology and pharmacology. Its unique structure may contribute to novel therapeutic agents.
Industry
- Agrochemicals : Used in the development of agrochemicals, providing solutions for pest control and crop protection.
- Specialty Chemicals : Employed in the production of specialty chemicals with tailored properties for industrial applications.
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that:
- The trifluoromethyl group enhances binding affinity to enzymes involved in metabolic pathways.
- The chlorinated pyridine ring contributes to specificity in targeting receptors, potentially modulating cellular responses.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups on the pyridine ring can enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid: Similar structure but lacks the ester group.
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl alcohol: Similar structure but has an alcohol group instead of an ester.
Uniqueness
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is unique due to the presence of both the chloro and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity
Biological Activity
3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester (CAS No. 1311279-21-6) is a pyridine derivative characterized by its unique structural features, including a chlorinated pyridine ring and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H9ClF3NO2
- Molecular Weight : 315.67 g/mol
- CAS Number : 1311279-21-6
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl and chlorinated groups enhance its binding affinity and specificity, potentially modulating biological pathways by inhibiting or activating specific targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Anticancer Properties
Studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins. In vitro assays demonstrated that the compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
